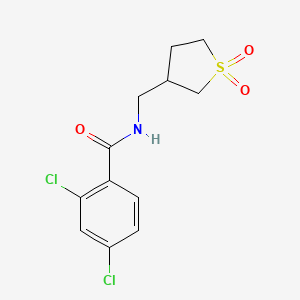

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

描述

属性

IUPAC Name |

2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3S/c13-9-1-2-10(11(14)5-9)12(16)15-6-8-3-4-19(17,18)7-8/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNJWJAOBBDOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with an appropriate electrophile, followed by oxidation to form the sulfone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be further oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that it may inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis, which is vital for bacterial growth and replication.

Anticancer Potential

Preliminary studies have demonstrated that 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide can induce apoptosis in various cancer cell lines. For instance, in breast cancer cell lines, treatment with this compound resulted in increased rates of apoptosis compared to control groups.

Inflammation Modulation

Research has also suggested anti-inflammatory properties of the compound. Studies show that it can significantly reduce pro-inflammatory cytokines in treated cells, indicating potential use in inflammatory diseases.

Case Studies

Antibacterial Efficacy Study

- Objective: Evaluate the antibacterial activity against various bacterial strains.

- Findings: The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent.

Anticancer Activity Assessment

- Objective: Assess cytotoxic effects on breast cancer cell lines.

- Findings: Increased apoptosis rates were observed in treated cells compared to controls, highlighting its anticancer potential.

Inflammation Modulation Study

- Objective: Investigate anti-inflammatory properties.

- Findings: Significant reductions in pro-inflammatory cytokines were noted in treated cells, suggesting therapeutic potential for inflammatory conditions.

Research Findings

Recent literature emphasizes the importance of this compound in medicinal chemistry:

- A study published in PubMed highlighted that derivatives of sulfonamides exhibit varying degrees of antibacterial activity based on structural modifications. This underscores the significance of structural characteristics in determining biological activity .

- Research into cytotoxicity has shown that modifications to the sulfonamide structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .

作用机制

The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to act as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This interaction modulates the excitability of cells, which can have various physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfone or Heterocyclic Moieties

(a) 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide ()

- Key Features: Benzamide with a 3-chlorophenyl group. N-Substituent: 1,1-dioxidotetrahydrothiophen-3-yl and 4-(diethylamino)benzyl.

- Comparison: Shares the sulfone-functionalized tetrahydrothiophene group, suggesting similar metabolic stability and polarity. The 4-(diethylamino)benzyl group may enhance lipophilicity and CNS penetration compared to the target compound’s simpler methyl-linked substituent .

(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

- Key Features :

- Benzamide with a 4-hexyloxyphenyl group.

- N-Substituent: 1,1-dioxidotetrahydrothiophen-3-yl and 4-isopropylbenzyl.

- Both compounds utilize the sulfone group for hydrogen bonding in molecular interactions .

(c) 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()

- Key Features :

- Benzamide with 2,4-dichlorophenyl and thiazole groups.

- Comparison: The thiazole ring may engage in π-π stacking or metal coordination, differing from the sulfone’s hydrogen-bonding capability. Thiazole derivatives are noted for anti-inflammatory and analgesic activities, suggesting divergent therapeutic applications compared to sulfone-containing analogs .

Benzamide Derivatives with Dichlorophenyl and Cyclohexylamino Groups

(a) 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) ()

- Key Features: 3,4-Dichlorophenyl group. N-Substituent: Dimethylamino-cyclohexylmethyl.

- Comparison: The cyclohexylamino group confers opioid receptor agonist activity, as AH-7921 is a controlled substance. The target compound’s sulfone group may reduce CNS penetration compared to AH-7921’s lipophilic cyclohexyl group .

(b) 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) ()

- Key Features: 3,4-Dichlorophenyl group. N-Substituent: Dimethylamino-cyclohexyl and methyl.

- Comparison: Similar to AH-7921, U-47700 exhibits potent opioid activity. The target compound’s 2,4-dichloro substitution and sulfone moiety likely direct it toward non-opioid targets, such as enzyme inhibition .

Benzamides with Heterocyclic or Alkyne Substituents

(a) 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()

- Key Features :

- 2,4-Dichlorophenyl group.

- N-Substituent: Trichloroethyl and 1,3,4-thiadiazole.

- Comparison :

(b) 2,4-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide ()

- Key Features :

- 2,4-Dichlorophenyl group.

- N-Substituent: Propargyl (alkyne) group.

- The sulfone in the target compound offers polarity and stability, contrasting with the alkyne’s reactivity .

Key Findings and Implications

- Structural Influence on Activity: The sulfone group in the target compound may enhance solubility and polar interactions, contrasting with the opioid activity of cyclohexylamino-substituted analogs.

- Regulatory Considerations : Dichlorophenyl benzamides with lipophilic substituents (e.g., AH-7921) are controlled substances, underscoring the need for careful structural optimization to avoid unintended pharmacological effects.

生物活性

2,4-Dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 308.185 g/mol

- CAS Number : 898425-56-4

The structure includes a dichloro-substituted aromatic ring and a tetrahydrothiophen moiety, which may contribute to its biological activity by interacting with various molecular targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various benzamide derivatives, including this compound. The compound's efficacy against multidrug-resistant (MDR) pathogens has been a focal point in research:

- Mechanism of Action : The compound is believed to target bacterial cell division proteins such as FtsZ, which is crucial for bacterial cytokinesis. Inhibition of FtsZ can disrupt bacterial cell division and lead to cell death .

- Comparative Efficacy : In comparative studies, compounds similar to this compound have shown superior activity against resistant strains like MRSA and VRSA when compared to traditional antibiotics such as ciprofloxacin and linezolid .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for antibacterial properties. Among these, compounds with similar structural motifs demonstrated significant inhibition against gram-positive bacteria .

- Docking Studies : Molecular docking analyses have indicated that this compound exhibits favorable binding interactions with FtsZ. This suggests a potential pathway for further optimization in drug design targeting bacterial infections .

- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows potent antibacterial effects, it also requires careful evaluation regarding its safety profile for potential therapeutic use.

Research Applications

The unique structure of this compound allows for various research applications:

- Medicinal Chemistry : Its role as a lead compound in developing new antibiotics targeting MDR bacteria.

- Biochemical Studies : Investigations into its interactions with specific enzymes and receptors can provide insights into its mechanism of action and potential side effects.

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2,4-Dichloro-N-(2,3-dihydro-1H-thiophen-3-yl)benzamide | Contains a thiophene ring | Antibacterial activity against gram-positive bacteria |

| N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Features a pyrazole ring | Potent GIRK channel activator |

| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains a triazine ring | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。